molecular formula C15H25ClN2O2 B1381429 tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride CAS No. 1803587-79-2

tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride

Cat. No.: B1381429
CAS No.: 1803587-79-2
M. Wt: 300.82 g/mol
InChI Key: IEUWITUASBZWHK-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride: is a chemical compound with the molecular formula C15H24N2O2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride typically involves the following steps:

    Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with an amine in the presence of a base such as triethylamine.

    Alkylation: The intermediate is then alkylated with 2-phenylethylamine under controlled conditions to form the desired product.

    Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Products typically include oxidized derivatives such as alcohols or ketones.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other sites in the molecule.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of potential therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability are advantageous in manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate hydrochloride
  • tert-Butyl N-(2-phenylethyl)carbamate hydrochloride
  • tert-Butyl N-(2-hydroxyethyl)carbamate hydrochloride

Uniqueness

tert-Butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride is unique due to its specific combination of a tert-butyl carbamate group and a phenylethylamine moiety. This structure imparts distinct reactivity and stability, making it particularly useful in synthetic and pharmaceutical applications. Its ability to act as a protecting group and its compatibility with various reaction conditions set it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique features

Properties

IUPAC Name

tert-butyl N-[2-(2-phenylethylamino)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13;/h4-8,16H,9-12H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUWITUASBZWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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